molecular formula C10H4Br2N2 B1484660 3,6-Dibromoquinoline-8-carbonitrile CAS No. 1352443-50-5

3,6-Dibromoquinoline-8-carbonitrile

Cat. No.: B1484660
CAS No.: 1352443-50-5
M. Wt: 311.96 g/mol
InChI Key: NMLNNRKPALHLIC-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline-8-carbonitrile is a brominated quinoline derivative with a carbonitrile group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to optimize yield and purity. The use of automated systems for the addition of bromine and the removal of by-products can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromoquinoline-8-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

3,6-Dibromoquinoline-8-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6-Dibromoquinoline-8-carbonitrile is similar to other brominated quinoline derivatives, such as 2-amino-6,8-dibromoquinoline-3-carbonitrile and 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile. its unique combination of bromine and carbonitrile groups at specific positions on the quinoline ring sets it apart. These structural differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

  • 2-amino-6,8-dibromoquinoline-3-carbonitrile

  • 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile

Properties

IUPAC Name

3,6-dibromoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2/c11-8-1-6-2-9(12)5-14-10(6)7(3-8)4-13/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLNNRKPALHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294206
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352443-50-5
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352443-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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